molecular formula C16H18N2O2 B1622211 Pimetremide CAS No. 578-89-2

Pimetremide

Cat. No.: B1622211
CAS No.: 578-89-2
M. Wt: 270.33 g/mol
InChI Key: GWOKREXNFQNEHW-UHFFFAOYSA-N
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Scientific Research Applications

Pimetremide has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a building block in the synthesis of various organic compounds and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pimetremide typically involves the reaction of specific starting materials under controlled conditions. One common method involves the reaction of aldehyde, malononitrile, and benzamidine hydrochloride in the presence of a catalyst such as magnetic nano Fe3O4 particles under solvent-free conditions . This method yields pyrimidine derivatives, including this compound, with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, purification processes such as crystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Pimetremide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms with altered chemical properties.

Mechanism of Action

Pimetremide exerts its effects by interacting with specific molecular targets and pathways. As a pyrimidine derivative, it can inhibit enzymes involved in folate-dependent metabolic processes essential for cell replication . This inhibition disrupts the synthesis of nucleotides, leading to the suppression of cell growth and proliferation. The compound’s mechanism of action is similar to that of other antifolate drugs, which are used in chemotherapy to treat various cancers.

Comparison with Similar Compounds

Pimetremide is compared with other pyrimidine derivatives, such as:

Uniqueness

This compound’s uniqueness lies in its specific chemical structure and potential applications. Unlike other pyrimidine derivatives, this compound has distinct properties that make it suitable for various research and therapeutic purposes. Its ability to undergo multiple chemical reactions and its potential biological activities contribute to its significance in scientific research.

Properties

IUPAC Name

3-hydroxy-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-18(11-13-6-5-9-17-10-13)16(20)15(12-19)14-7-3-2-4-8-14/h2-10,15,19H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOKREXNFQNEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=CC=C1)C(=O)C(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862225
Record name N-Methyl-2-phenyl-N-3-pyridylmethylhydracrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578-89-2
Record name Pimetremide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-2-phenyl-N-3-pyridylmethylhydracrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMETREMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VY58MWL7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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